An In-Depth Technical Guide to 2-bromo-N-methyl-5-nitropyridin-4-amine: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-bromo-N-methyl-5-nitropyridin-4-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-bromo-N-methyl-5-nitropyridin-4-amine, a specialized heterocyclic compound. Due to its specific substitution pattern, this molecule is a potentially valuable building block in medicinal chemistry. As direct experimental data for this N-methylated derivative is not extensively cataloged, this document synthesizes information from its parent amine, 2-bromo-5-nitropyridin-4-amine, and established principles of synthetic organic chemistry to provide a robust scientific resource.
Chemical Identity and Physicochemical Properties
A definitive CAS number for 2-bromo-N-methyl-5-nitropyridin-4-amine is not readily found in major chemical databases, suggesting it is a novel or less common research chemical. Therefore, it is critical to reference its immediate precursor, 2-bromo-5-nitropyridin-4-amine , for which the established CAS number is 84487-15-0 .[1][2][3][4][5]
Properties of the Parent Compound: 2-bromo-5-nitropyridin-4-amine
The properties of the parent amine serve as a crucial baseline for understanding the N-methylated derivative.
| Property | Value | Source(s) |
| CAS Number | 84487-15-0 | [1][2][3][5] |
| Molecular Formula | C₅H₄BrN₃O₂ | [1][2] |
| Molecular Weight | 218.01 g/mol | [1][2][5] |
| Density (Predicted) | 1.9 ± 0.1 g/cm³ | [1] |
| Boiling Point (Predicted) | 396.3 ± 37.0 °C at 760 mmHg | [1][2] |
| Flash Point (Predicted) | 193.5 ± 26.5 °C | [1] |
| Appearance | Yellow Solid | [5] |
| Topological Polar Surface Area | 84.7 Ų | [1] |
Predicted Properties of 2-bromo-N-methyl-5-nitropyridin-4-amine
The introduction of a methyl group to the amine functionality will predictably alter the physicochemical properties. These estimated values are vital for planning synthetic workups, purification, and formulation.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₆H₆BrN₃O₂ | Addition of one carbon and two hydrogen atoms. |
| Molecular Weight | 232.04 g/mol | Addition of a CH₂ group (14.03 g/mol ) to the parent amine. |
| Boiling Point | > 396.3 °C | Increased molecular weight and van der Waals forces typically lead to a higher boiling point. |
| Solubility | Decreased solubility in polar protic solvents (e.g., water); Increased solubility in nonpolar organic solvents. | The methyl group adds lipophilicity and removes one N-H bond, reducing hydrogen bonding potential with protic solvents. |
| Topological Polar Surface Area | ~84.7 Ų | The core polar surface area remains largely unchanged as the primary contributors (nitro and pyridine nitrogen) are unaltered. |
Synthesis and Reaction Mechanisms
The synthesis of 2-bromo-N-methyl-5-nitropyridin-4-amine is best approached via a two-stage process: first, the synthesis of the parent amine precursor, followed by its selective N-methylation.
Stage 1: Synthesis of 2-bromo-5-nitropyridin-4-amine (Precursor)
A documented method for synthesizing the parent amine involves the reaction of a di-substituted pyridine with ammonia.[1]
Protocol:
-
Under an inert nitrogen atmosphere, dissolve 2,4-dibromo-5-nitropyridine in anhydrous Tetrahydrofuran (THF).
-
To this solution, add a 2.0 M solution of ammonia in methanol, followed by the addition of triethylamine.
-
Stir the resulting mixture at room temperature for approximately 50 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter it through a silica gel plug to remove inorganic salts.
-
Concentrate the filtrate in vacuo to yield 2-bromo-5-nitropyridin-4-amine.[1]
Causality: The bromine atom at the 4-position of the pyridine ring is more activated towards nucleophilic aromatic substitution than the bromine at the 2-position due to the electron-withdrawing effect of the nitro group at the 5-position. Ammonia acts as the nucleophile, displacing the bromide to form the primary amine. Triethylamine is added to scavenge the HBr byproduct generated during the reaction.
Stage 2: N-methylation to Yield 2-bromo-N-methyl-5-nitropyridin-4-amine
With the precursor in hand, a standard N-methylation protocol can be employed. The choice of methylating agent and base is critical to ensure mono-methylation and prevent side reactions.
Protocol:
-
Suspend 2-bromo-5-nitropyridin-4-amine in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile.
-
Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the suspension and stir at 0 °C. The base will deprotonate the amine to form the more nucleophilic amide anion.
-
Slowly add one equivalent of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to isolate 2-bromo-N-methyl-5-nitropyridin-4-amine.
Self-Validating System: The protocol's integrity is maintained by careful stoichiometric control. Using a slight excess of the base ensures full deprotonation of the amine, while using only one equivalent of the methylating agent minimizes the risk of undesired quaternization of the pyridine nitrogen. Monitoring by TLC provides in-process validation of reaction completion and helps identify any significant side products.
Applications in Drug Discovery & Medicinal Chemistry
The substituted nitropyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active molecules.[6] Nitropyridines are versatile precursors for a wide range of heterocyclic systems with demonstrated antitumor, antiviral, and anti-neurodegenerative activities.[6]
Kinase Inhibition: The aminopyridine core is a well-established pharmacophore for developing kinase inhibitors. The nitrogen atoms on the pyridine ring can form crucial hydrogen bond interactions within the ATP-binding pocket of many kinases. The introduction of an N-methyl group, as in our target compound, is a common medicinal chemistry strategy used to:
-
Modulate Potency and Selectivity: The methyl group can provide beneficial steric interactions or displace water molecules in the binding site, potentially increasing affinity for the target kinase over others.
-
Improve Pharmacokinetic (PK) Properties: N-methylation can block metabolic N-dealkylation, increase lipophilicity (which can affect absorption and distribution), and alter solubility.
The bromine atom at the 2-position is particularly valuable as it serves as a synthetic handle for introducing further molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[7] This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
No specific safety data exists for 2-bromo-N-methyl-5-nitropyridin-4-amine. Therefore, all safety precautions must be based on the data for structurally similar compounds and the parent amine, 2-bromo-5-nitropyridin-4-amine.
Hazard Classification of Parent Compound (CAS 84487-15-0):
-
GHS Classification: Warning. H302 (Harmful if swallowed).[1] Causes skin and serious eye irritation. May cause respiratory irritation.[5]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5][8]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[8][9]
-
First Aid:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2]
Conclusion
2-bromo-N-methyl-5-nitropyridin-4-amine represents a promising but underexplored chemical entity. While direct data is sparse, a logical synthetic pathway can be designed starting from its more accessible parent amine. Its structural features—a reactive bromine handle, a reducible nitro group, and a methylated aminopyridine core—make it a highly attractive scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Researchers working with this compound should proceed with caution, adopting the safety protocols established for its parent and related structures, while leveraging its synthetic versatility to explore new frontiers in drug discovery.
References
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CP Lab Safety. (n.d.). 2-Amino-5-bromo-4-methyl-3-nitropyridine, min 98%, 100 grams. Retrieved from [Link]
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ChemBK. (n.d.). 2-BROMO-5-NITROPYRIDIN-4-AMINE. Retrieved from [Link]
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AccelaChem. (n.d.). 84487-15-0,2-Bromo-5-nitropyridin-4-amine. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2023). Unlocking Innovation: The Applications of 2-Bromo-5-nitropyridine in Drug Discovery and Development. Retrieved from [Link]
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(Note: A representative 2D structure of the target molecule is shown above for clarity.)